molecular formula C8H12BNO2S B8534116 (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid

(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8534116
M. Wt: 197.07 g/mol
InChI Key: XSUDVJVESMENHT-UHFFFAOYSA-N
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Description

(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a cyclopropylamino group and a boronic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The cyclopropylamino group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring, cyclopropylamino group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H12BNO2S

Molecular Weight

197.07 g/mol

IUPAC Name

[5-[(cyclopropylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H12BNO2S/c11-9(12)8-4-3-7(13-8)5-10-6-1-2-6/h3-4,6,10-12H,1-2,5H2

InChI Key

XSUDVJVESMENHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNC2CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), cyclopropylamine (0.022 mL, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 63 mg of crude {5-[(cyclopropylamino)methyl]-2-thienyl}boronic acid. The crude {5-[(cyclopropylamino)methyl]-2-thienyl}boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (80 mg, 0.193 mmol), potassium carbonate (160 mg, 1.16 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mg, 0.004 mmol) to give impure title compound. The impure title compound was purified again with the Agilent MDAP and isolated as the free base according to the procedure shown in Example 5 to give 6.8 mg of the title compound (7.2%).
Name
5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.022 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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